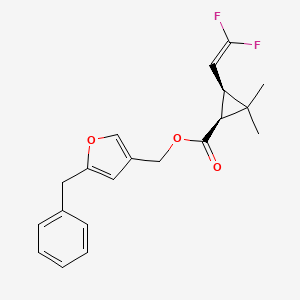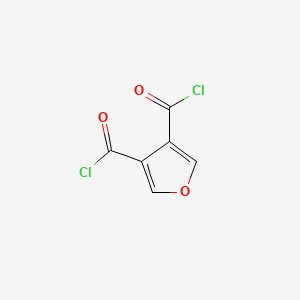
Furan-3,4-dicarbonyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-3,4-dicarbonyl dichloride: is an organic compound derived from furan, a five-membered aromatic heterocycle containing one oxygen atom. This compound is characterized by the presence of two acyl chloride groups attached to the 3rd and 4th positions of the furan ring. Furan derivatives, including this compound, are known for their reactivity and versatility in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Furan-3,4-dicarbonyl dichloride can be synthesized through the chlorination of furan-3,4-dicarboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of furan derivatives often involves the Paal-Knorr synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds. This method is widely used due to its efficiency and the availability of starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: Furan-3,4-dicarbonyl dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-3,4-dicarboxylic acid.
Reduction: Reduction reactions can convert the acyl chloride groups to alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can replace the chloride groups with other nucleophiles, such as amines or alcohols
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as ammonia (NH₃) or primary amines (RNH₂) are employed under basic conditions
Major Products:
Oxidation: Furan-3,4-dicarboxylic acid.
Reduction: Furan-3,4-dimethanol or furan-3,4-dialdehyde.
Substitution: Furan-3,4-diamide or furan-3,4-dialcohol
Applications De Recherche Scientifique
Chemistry: Furan-3,4-dicarbonyl dichloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, furan derivatives are explored for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound serves as a precursor for the synthesis of bioactive molecules .
Industry: The compound is used in the production of polymers, resins, and other materials. Its reactivity makes it valuable in the development of new materials with specific properties .
Mécanisme D'action
The mechanism of action of furan-3,4-dicarbonyl dichloride involves its reactivity towards nucleophiles. The acyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent .
Comparaison Avec Des Composés Similaires
Furan-2,5-dicarbonyl dichloride: Similar structure but with acyl chloride groups at the 2nd and 5th positions.
Furan-2,3-dicarbonyl dichloride: Acyl chloride groups at the 2nd and 3rd positions.
Thiophene-3,4-dicarbonyl dichloride: Similar structure with sulfur replacing the oxygen in the furan ring
Uniqueness: Furan-3,4-dicarbonyl dichloride is unique due to the positioning of the acyl chloride groups, which influences its reactivity and the types of products formed in chemical reactions. Its specific reactivity profile makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
52762-41-1 |
|---|---|
Formule moléculaire |
C6H2Cl2O3 |
Poids moléculaire |
192.98 g/mol |
Nom IUPAC |
furan-3,4-dicarbonyl chloride |
InChI |
InChI=1S/C6H2Cl2O3/c7-5(9)3-1-11-2-4(3)6(8)10/h1-2H |
Clé InChI |
VUZTVYLBZJRFKP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CO1)C(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-chlorophenyl) phosphate](/img/structure/B13752910.png)
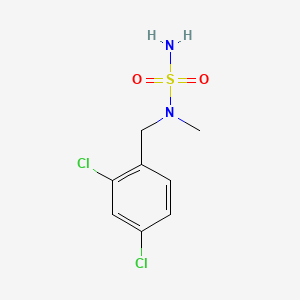


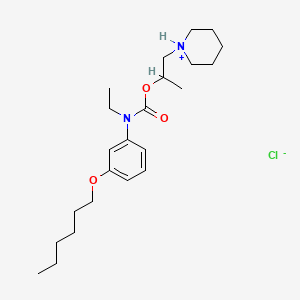
![2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B13752944.png)
![n-[(Benzyloxy)carbonyl]leucylleucinamide](/img/structure/B13752950.png)
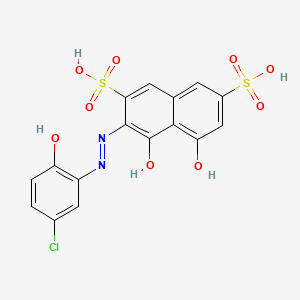
![3-(1-benzofuran-2-yl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13752955.png)

![Ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B13752964.png)
![1,7-Bis(dimethylamino)-4-[2-(2-phenylethyl)phenyl]heptan-4-ol--hydrogen chloride (1/2)](/img/structure/B13752969.png)

